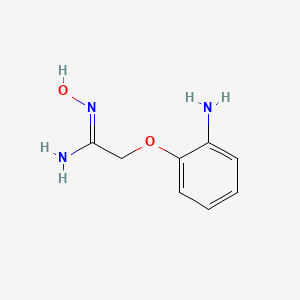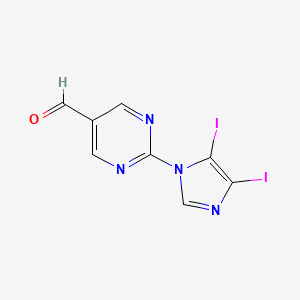
2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound that features both imidazole and pyrimidine rings. The presence of iodine atoms at positions 4 and 5 of the imidazole ring makes this compound particularly interesting for various chemical and biological applications. The aldehyde group at the 5-position of the pyrimidine ring adds to its reactivity and potential for further chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-carbaldehyde typically involves the iodination of an imidazole precursor followed by the formation of the pyrimidine ring. One common method involves the use of iodine and an oxidizing agent to introduce the iodine atoms into the imidazole ring. The subsequent formation of the pyrimidine ring can be achieved through cyclization reactions involving appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: 2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-carboxylic acid.
Reduction: 2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-methanol.
Substitution: 2-(4,5-Diazido-1H-imidazol-1-yl)pyrimidine-5-carbaldehyde.
Applications De Recherche Scientifique
2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and catalysts for various chemical processes
Mécanisme D'action
The mechanism of action of 2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atoms and the aldehyde group play crucial roles in its binding affinity and reactivity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that disrupt normal function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1H-Imidazol-2-yl)pyridine
- 4,5-Diphenyl-imidazol-1,2,3-triazole derivatives
- 1H-Imidazol-2-yl-pyrimidine-4,6-diamines .
Uniqueness
2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-carbaldehyde is unique due to the presence of iodine atoms at specific positions on the imidazole ring, which imparts distinct chemical and biological properties. The combination of imidazole and pyrimidine rings, along with the aldehyde functional group, makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H4I2N4O |
|---|---|
Poids moléculaire |
425.95 g/mol |
Nom IUPAC |
2-(4,5-diiodoimidazol-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C8H4I2N4O/c9-6-7(10)14(4-13-6)8-11-1-5(3-15)2-12-8/h1-4H |
Clé InChI |
JJUCLKKZDCKLJN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=N1)N2C=NC(=C2I)I)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-Cyclopropylethyl)amino]pyridine-2-carbonitrile](/img/structure/B15272991.png)
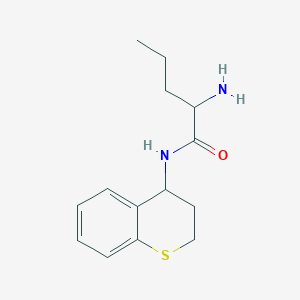

![Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine](/img/structure/B15273007.png)
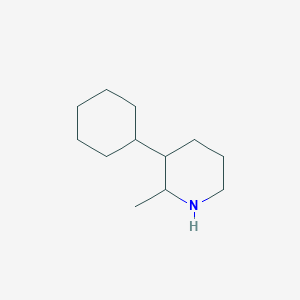
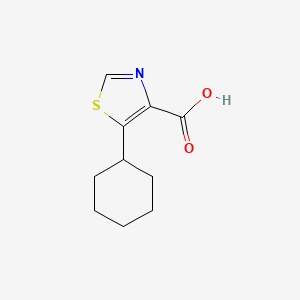

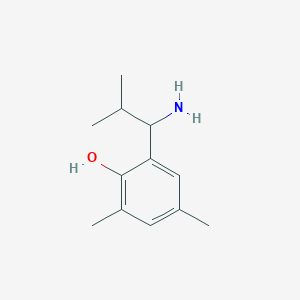

![3-{[(Tert-butoxy)carbonyl]amino}-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B15273066.png)


